molecular formula C14H9BrF3NO B12813838 4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide

4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No.: B12813838
M. Wt: 344.13 g/mol
InChI Key: AFGCVHXUISYRSL-UHFFFAOYSA-N
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Description

4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C14H9BrF3NO It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes . This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of the bromine and trifluoromethyl groups on the benzamide structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

4-Bromo-N-[4-(trifluoromethyl)phenyl]benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of benzamide derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H10BrF3N
  • Molecular Weight : 332.14 g/mol
  • IUPAC Name : this compound

This compound features a bromine atom and a trifluoromethyl group, which may influence its biological activity through various mechanisms.

Anticancer Activity

Research has indicated that benzamide derivatives can exhibit significant anticancer properties. A study focused on similar benzamide compounds showed promising results in inhibiting cancer cell proliferation. For instance, derivatives targeting dihydroorotate dehydrogenase (DHODH) have been validated as effective against malaria and are being explored for anticancer applications .

  • Case Study : A specific derivative of benzamide was found to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The antimicrobial activity of benzamide derivatives has also been a subject of interest. Compounds with similar structures have demonstrated efficacy against a range of bacterial and fungal pathogens.

  • Research Findings : In vitro studies indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting potential as an antimicrobial agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may modulate various biochemical pathways, leading to therapeutic effects.

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as dipeptidyl peptidase-IV (DPP-IV), which is crucial for glucose metabolism. The inhibition of this enzyme may help in managing diabetes .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialModerate activity against Gram-positive bacteria
Enzyme InhibitionDPP-IV inhibition leading to potential hypoglycemic effects

Properties

Molecular Formula

C14H9BrF3NO

Molecular Weight

344.13 g/mol

IUPAC Name

4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C14H9BrF3NO/c15-11-5-1-9(2-6-11)13(20)19-12-7-3-10(4-8-12)14(16,17)18/h1-8H,(H,19,20)

InChI Key

AFGCVHXUISYRSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)Br

Origin of Product

United States

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